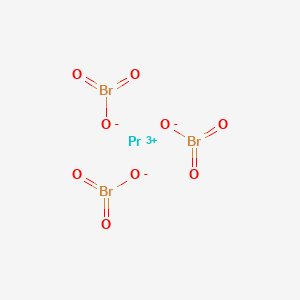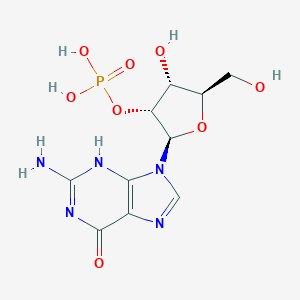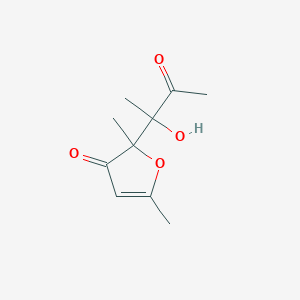
3-Fluoro-4-nitropyridine
Overview
Description
3-Fluoro-4-nitropyridine is a compound of interest in the field of organic chemistry due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
- Kuduk, Dipardo, and Bock (2005) reported an efficient method for synthesizing fluoropyridines via fluorodenitration, which is applicable to nitro-substituted pyridines (Kuduk, Dipardo, & Bock, 2005).
- Brugarolas et al. (2016) described the direct fluorination of pyridine N-oxides to produce meta fluorinated pyridines, including 3-fluoro-4-nitropyridine (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).
- Culshaw et al. (2012) developed a method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines (Culshaw et al., 2012).
Molecular Structure Analysis
- Bryndal et al. (2012) conducted studies on the crystal structures of nitropyridines, which can provide insights into the molecular structure of 3-fluoro-4-nitropyridine (Bryndal et al., 2012).
Chemical Reactions and Properties
- Kuhnast et al. (2008) synthesized FPyKYNE, a fluoropyridine-based structure, highlighting the versatility of fluoropyridines in chemical syntheses (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
- Dong et al. (2021) developed a method for the synthesis of highly functionalized 4-fluoropyridines, demonstrating the reactivity of fluoropyridines in cycloaddition reactions (Dong et al., 2021).
Physical Properties Analysis
- The physical properties of 3-fluoro-4-nitropyridine can be inferred from studies on similar fluorinated pyridines, such as those by Kuduk et al. (2005), who focused on the synthesis and properties of fluoropyridines (Kuduk, Dipardo, & Bock, 2005).
Chemical Properties Analysis
- The chemical properties of 3-fluoro-4-nitropyridine, such as its reactivity in various chemical reactions, can be understood through studies like those of Dong et al. (2021), which explore the reactivity of fluoropyridines in creating diverse chemical structures (Dong et al., 2021).
Scientific Research Applications
1. Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of Methyl 3-Fluoropyridine-4-carboxylate, a fluorinated organic compound. Fluorinated organic compounds are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties .
- Methods of Application: The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
- Results or Outcomes: The successful synthesis of Methyl 3-Fluoropyridine-4-carboxylate demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of fluorinated organic compounds .
2. Synthesis of Fluorinated Pyridines
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of fluorinated pyridines, which are of interest due to their unusual physical, chemical, and biological properties. They are less reactive than their chlorinated and brominated analogues and have reduced basicity .
- Methods of Application: The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of fluorinated pyridines demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new agricultural products and potential imaging agents for various biological applications .
3. Synthesis of Fluorinated Herbicides and Insecticides
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of fluorinated herbicides and insecticides . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Methods of Application: The synthesis of these fluorinated agricultural products involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of these fluorinated agricultural products demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new agricultural products .
4. Synthesis of Radiopharmaceuticals
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of radiopharmaceuticals . The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .
- Methods of Application: The synthesis of these radiopharmaceuticals involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of these radiopharmaceuticals demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new radiopharmaceuticals .
5. Synthesis of Fluorinated Aromatic Rings
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of fluorinated aromatic rings . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
- Methods of Application: The synthesis of these fluorinated aromatic rings involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of these fluorinated aromatic rings demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new agricultural products .
6. Synthesis of F18 Substituted Pyridines
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of F18 substituted pyridines . These present a special interest as potential imaging agents for various biological applications .
- Methods of Application: The synthesis of these F18 substituted pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of these F18 substituted pyridines demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new radiopharmaceuticals .
Safety And Hazards
3-Fluoro-4-nitropyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .
Future Directions
The use of pyridine N-oxides for the preparation of fluoropyridines, such as 3-Fluoro-4-nitropyridine, is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .
properties
IUPAC Name |
3-fluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFITFKCBAVEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376565 | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitropyridine | |
CAS RN |
13505-01-6 | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)


![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
